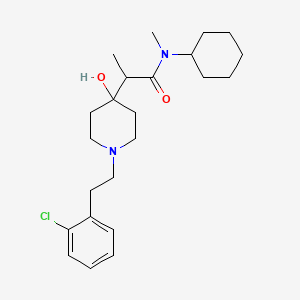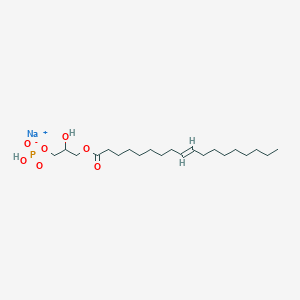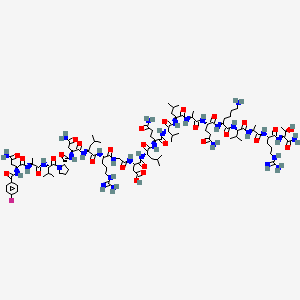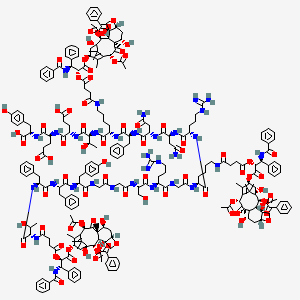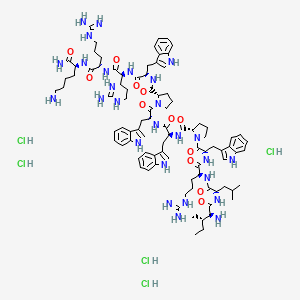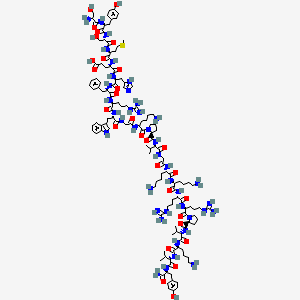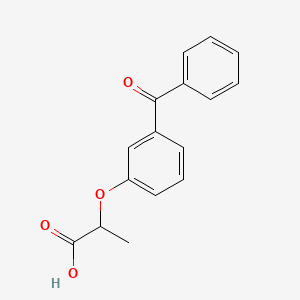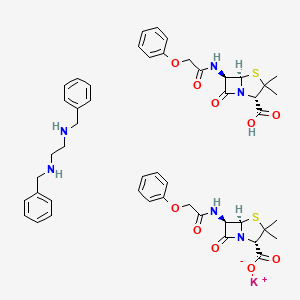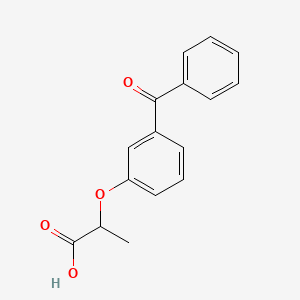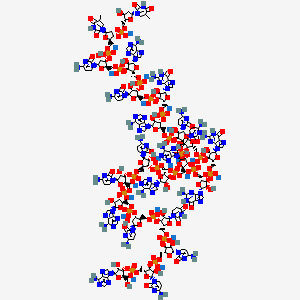
Bevasiranib sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bevasiranib sodium is a small interfering RNA (siRNA) compound that targets vascular endothelial growth factor A (VEGF-A). It has been investigated for its potential use in treating conditions such as wet age-related macular degeneration and diabetic retinopathy . By silencing the genes that produce VEGF, this compound aims to slow the growth and leakage of abnormal blood vessels associated with these conditions .
Vorbereitungsmethoden
Die Herstellung von Bevasiranib-Natrium beinhaltet die Synthese von 21-Nukleotid-RNA-Duplexen. Diese RNA-Moleküle sind so konzipiert, dass sie gezielt die VEGF-Produktion herunterregulieren . Die industriellen Produktionsverfahren für Bevasiranib-Natrium sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich fortschrittliche Techniken in der RNA-Synthese und -Reinigung, um die Stabilität und Wirksamkeit der siRNA-Moleküle zu gewährleisten .
Analyse Chemischer Reaktionen
Bevasiranib-Natrium als siRNA-Verbindung unterliegt in erster Linie Hybridisierungsreaktionen mit seiner Ziel-mRNA. Diese Hybridisierung führt zum Abbau der mRNA und verhindert so die Produktion des VEGF-Proteins . Das Hauptprodukt, das aus dieser Reaktion entsteht, ist die stillgelegte mRNA, die nicht mehr in der Lage ist, VEGF zu produzieren .
Wissenschaftliche Forschungsanwendungen
Bevasiranib-Natrium wurde umfassend auf seine potenziellen therapeutischen Anwendungen in der Ophthalmologie untersucht, insbesondere für die Behandlung der feuchten altersbedingten Makuladegeneration . Es hat sich gezeigt, dass es die Größe der choroidalen Neovaskularisation in Tiermodellen reduziert, und es wurde in klinischen Studien auf seine Wirksamkeit beim Menschen untersucht . Darüber hinaus stellt Bevasiranib-Natrium einen neuartigen Ansatz in der Gentherapie dar und bietet einen neuen Weg für gezielte molekulare Behandlungen .
Wirkmechanismus
Der Wirkmechanismus von Bevasiranib-Natrium beinhaltet das Ausschalten von VEGF-A-mRNA durch RNA-Interferenz. Durch die Bindung an die Ziel-mRNA induziert Bevasiranib-Natrium ihren Abbau und reduziert so die Produktion von VEGF . Diese Reduktion des VEGF-Spiegels trägt dazu bei, das Wachstum und die Undichtigkeit von abnormalen Blutgefäßen zu verlangsamen, die charakteristisch für Erkrankungen wie die feuchte altersbedingte Makuladegeneration sind .
Wissenschaftliche Forschungsanwendungen
Bevasiranib sodium has been extensively studied for its potential therapeutic applications in ophthalmology, particularly for the treatment of wet age-related macular degeneration . It has shown promise in reducing the size of choroidal neovascularization in animal models and has been investigated in clinical trials for its efficacy in humans . Additionally, this compound represents a novel approach in gene therapy, offering a new avenue for targeted molecular treatments .
Wirkmechanismus
The mechanism of action of bevasiranib sodium involves the silencing of VEGF-A mRNA through RNA interference. By binding to the target mRNA, this compound induces its degradation, thereby reducing the production of VEGF . This reduction in VEGF levels helps to slow the growth and leakage of abnormal blood vessels, which are characteristic of conditions like wet age-related macular degeneration .
Vergleich Mit ähnlichen Verbindungen
Bevasiranib-Natrium ist einzigartig in seinem Ansatz als siRNA-basiertes Therapeutikum, das auf VEGF abzielt. Ähnliche Verbindungen umfassen Pegaptanib-Natrium, Bevacizumab und Ranibizumab, die ebenfalls auf VEGF abzielen, aber über unterschiedliche Mechanismen . Pegaptanib-Natrium ist ein Aptamer, das an VEGF bindet, während Bevacizumab und Ranibizumab monoklonale Antikörper sind, die die VEGF-Aktivität hemmen . Die Einzigartigkeit von Bevasiranib-Natrium liegt in seinem Gen-Silencing-Mechanismus, der eine andere Strategie zur VEGF-Hemmung bietet .
Eigenschaften
Molekularformel |
C200H234N78Na20O140P20 |
|---|---|
Molekulargewicht |
7050 g/mol |
IUPAC-Name |
icosasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C200H254N78O140P20.20Na/c1-63-25-268(199(316)256-162(63)301)98-23-65(280)68(378-98)28-358-419(318,319)399-66-24-99(269-26-64(2)163(302)257-200(269)317)379-69(66)29-359-420(320,321)401-129-71(382-167(110(129)283)258-13-3-88(201)240-189(258)306)31-366-431(342,343)411-139-80(391-178(120(139)293)271-55-232-101-148(211)220-49-226-154(101)271)40-371-430(340,341)409-137-78(389-175(118(137)291)266-21-11-96(209)248-197(266)314)38-369-434(348,349)416-144-85(396-183(125(144)298)276-60-237-106-159(276)250-186(216)253-164(106)303)45-375-436(352,353)414-142-83(394-181(123(142)296)274-58-235-104-151(214)223-52-229-157(104)274)43-373-429(338,339)407-135-74(385-173(116(135)289)264-19-9-94(207)246-195(264)312)34-363-424(328,329)404-133-77(388-171(114(133)287)262-17-7-92(205)244-193(262)310)37-368-433(346,347)417-145-87(398-184(126(145)299)277-61-238-107-160(277)251-187(217)254-165(107)304)47-377-438(356,357)418-146-86(397-185(127(146)300)278-62-239-108-161(278)252-188(218)255-166(108)305)46-376-437(354,355)415-143-84(395-182(124(143)297)275-59-236-105-152(215)224-53-230-158(105)275)44-374-435(350,351)413-141-82(393-180(122(141)295)273-57-234-103-150(213)222-51-228-156(103)273)42-372-428(336,337)406-134-73(384-172(115(134)288)263-18-8-93(206)245-194(263)311)33-362-423(326,327)403-132-76(387-170(113(132)286)261-16-6-91(204)243-192(261)309)36-367-432(344,345)412-140-81(392-179(121(140)294)272-56-233-102-149(212)221-50-227-155(102)272)41-370-427(334,335)408-136-75(386-174(117(136)290)265-20-10-95(208)247-196(265)313)35-364-426(332,333)410-138-79(390-176(119(138)292)267-22-12-97(281)249-198(267)315)39-365-425(330,331)405-131-72(383-169(112(131)285)260-15-5-90(203)242-191(260)308)32-361-422(324,325)402-130-70(381-168(111(130)284)259-14-4-89(202)241-190(259)307)30-360-421(322,323)400-128-67(27-279)380-177(109(128)282)270-54-231-100-147(210)219-48-225-153(100)270;;;;;;;;;;;;;;;;;;;;/h3-22,25-26,48-62,65-87,98-99,109-146,167-185,279-280,282-300H,23-24,27-47H2,1-2H3,(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,334,335)(H,336,337)(H,338,339)(H,340,341)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,352,353)(H,354,355)(H,356,357)(H2,201,240,306)(H2,202,241,307)(H2,203,242,308)(H2,204,243,309)(H2,205,244,310)(H2,206,245,311)(H2,207,246,312)(H2,208,247,313)(H2,209,248,314)(H2,210,219,225)(H2,211,220,226)(H2,212,221,227)(H2,213,222,228)(H2,214,223,229)(H2,215,224,230)(H,249,281,315)(H,256,301,316)(H,257,302,317)(H3,216,250,253,303)(H3,217,251,254,304)(H3,218,252,255,305);;;;;;;;;;;;;;;;;;;;/q;20*+1/p-20/t65-,66-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,98+,99+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180+,181+,182+,183+,184+,185+;;;;;;;;;;;;;;;;;;;;/m0..................../s1 |
InChI-Schlüssel |
JKXXLIACMWFHSH-FIIWBELYSA-A |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])O[C@H]3C[C@@H](O[C@@H]3COP(=O)([O-])O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=CC(=NC5=O)N)COP(=O)([O-])O[C@@H]6[C@H](O[C@H]([C@@H]6O)N7C=NC8=C(N=CN=C87)N)COP(=O)([O-])O[C@@H]9[C@H](O[C@H]([C@@H]9O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=O)NC1=O)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=O)NC1=O)C)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3CC(OC3COP(=O)([O-])OC4C(OC(C4O)N5C=CC(=NC5=O)N)COP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)COP(=O)([O-])OC9C(OC(C9O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=O)NC1=O)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=O)NC1=O)C)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


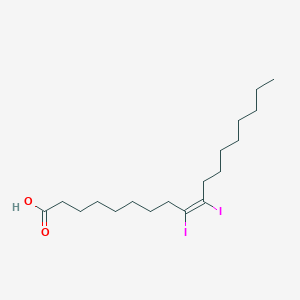
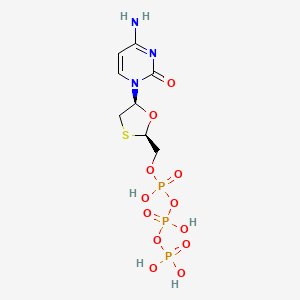
![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)
